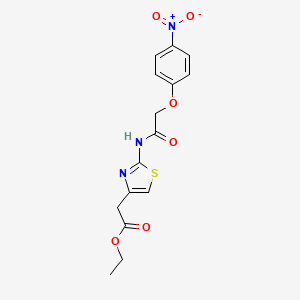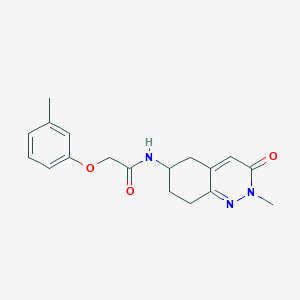
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(m-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(m-tolyloxy)acetamide, commonly known as MHA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MHA is a cinnoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction.
作用機序
The mechanism of action of MHA is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including DNA topoisomerase I, which is involved in DNA replication and transcription, and HIV-1 integrase, which is involved in the integration of viral DNA into the host genome. MHA has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling and growth.
Biochemical and Physiological Effects:
MHA has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis and inhibit cell proliferation in cancer cells. MHA has also been found to inhibit the replication of viruses such as HIV and HSV-1. In addition, MHA has been reported to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. However, the exact biochemical and physiological effects of MHA are not fully understood.
実験室実験の利点と制限
MHA has various advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields of scientific research, including cancer, viral infections, and bacterial infections. MHA is also relatively easy to synthesize using various methods. However, one limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects. Additionally, MHA has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for MHA. One direction is to further investigate its mechanism of action and biochemical and physiological effects. This will provide a better understanding of its potential therapeutic applications. Another direction is to study its efficacy in vivo, which will provide valuable information for its potential use as a therapeutic agent. Additionally, further research is needed to optimize the synthesis method of MHA to improve its yield and purity.
合成法
The synthesis of MHA has been achieved using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cinnoline derivative. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form an imine intermediate, which is then reduced to form the final product. The synthesis of MHA using the Pictet-Spengler reaction has been reported to be more efficient and yields higher purity products.
科学的研究の応用
MHA has been found to have potential therapeutic applications in various fields of scientific research. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. MHA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and HSV-1. In addition, MHA has been reported to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
特性
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-4-3-5-15(8-12)24-11-17(22)19-14-6-7-16-13(9-14)10-18(23)21(2)20-16/h3-5,8,10,14H,6-7,9,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNQGCJUPAFFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCC3=NN(C(=O)C=C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

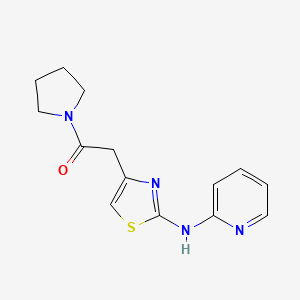
![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2792192.png)
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2792195.png)
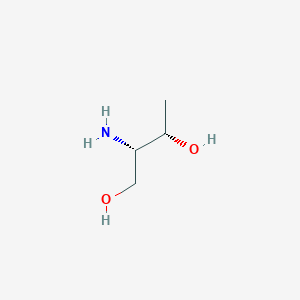


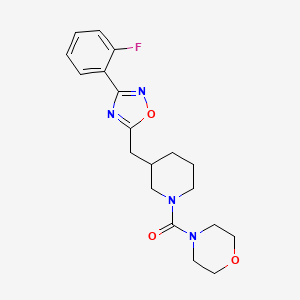
![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2792201.png)
![2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2792202.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2792205.png)
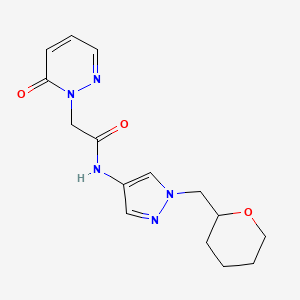
![6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792209.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2792210.png)
